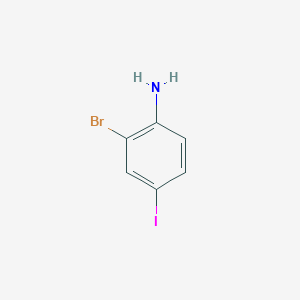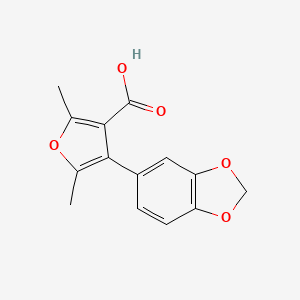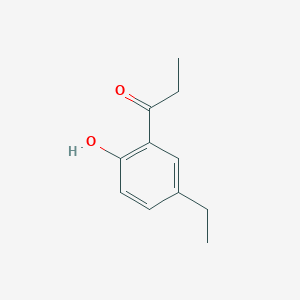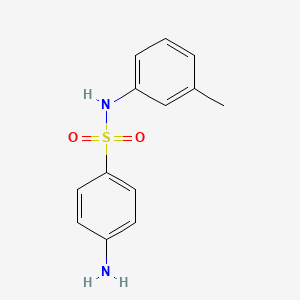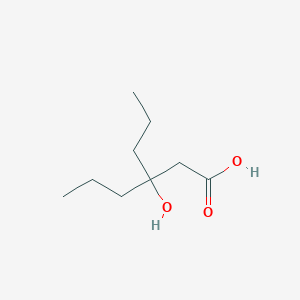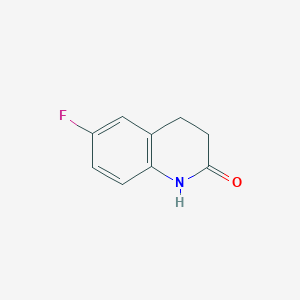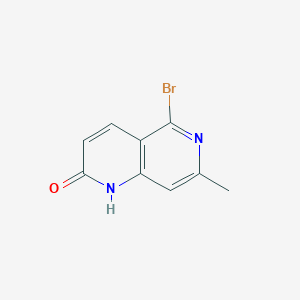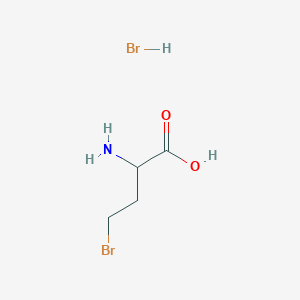
2-氨基-4-溴丁酸氢溴酸盐
描述
2-Amino-4-bromobutanoic acid hydrobromide is a compound that has been synthesized from N-Boc-glutamic acid α tert-butyl ester. The synthesis process involves Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide, which is essential to prevent partial racemization. This compound serves as a precursor for the creation of nonnatural amino acids with basic or heterocyclic side chains and can be used to prepare conformationally constrained peptidomimetics .
Synthesis Analysis
The synthesis of 2-Amino-4-bromobutanoic acid hydrobromide is a multi-step process that begins with the protection of the N-Boc-glutamic acid α tert-butyl ester to avoid racemization. The key step in the synthesis is Barton’s radical decarboxylation, which effectively converts the γ-carboxylic group into a bromide. This intermediate is then reacted with various nucleophiles to yield amino acids with diverse side chains . Other research has explored the synthesis of related compounds, such as the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade , and the synthesis of 3-alkyl-4-aminobutanoic acids through Michael addition and catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromobutanoic acid hydrobromide has been characterized by its reactivity with different nucleophiles, which indicates the presence of functional groups that can participate in various chemical reactions. The stereochemistry of related compounds has been determined using X-ray crystallography, as seen in the determination of the (2S, 3R)-configuration of a component in bestatin . This analytical technique could potentially be applied to ascertain the stereochemistry of 2-Amino-4-bromobutanoic acid hydrobromide as well.
Chemical Reactions Analysis
2-Amino-4-bromobutanoic acid hydrobromide is reactive towards nitrogen, oxygen, and sulfur nucleophiles, which allows for the synthesis of a variety of nonnatural amino acids. These reactions are indicative of the compound's versatility in chemical synthesis. The compound's bromide group is particularly reactive, enabling the formation of peptidomimetics with constrained conformations . Similar reactivity is observed in the synthesis of beta-amino acids containing an aziridine heterocycle and in the conversion of 2-aminobutylisothiourea dihydrobromide isomers to guanidothiols, disulfides, and thiazolines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide are not detailed in the provided papers, the properties of similar compounds can provide some insight. For instance, the solubility, melting point, and spectroscopic properties (such as IR and NMR) are typically characterized to confirm the identity and purity of synthesized compounds . The reactivity of the bromide group in 2-Amino-4-bromobutanoic acid hydrobromide suggests that it would have similar solubility and reactivity properties as other brominated organic compounds.
科学研究应用
1. 药物化学中的结构分析
2-氨基-4-溴丁酸氢溴酸盐在药物化学的结构分析中起着至关重要的作用。它被用于氨肽酶 B 和亮氨酸氨肽酶抑制剂 bestatin 中的一种成分的 X 射线结构测定。该应用对于理解药物化合物中氨基酸衍生物的立体化学具有重要意义 (Nakamura 等人,1976 年)。
2. 非天然氨基酸的合成
该化合物在合成具有碱性或杂环侧链的非天然氨基酸中发挥着重要作用。它与各种氮、氧和硫亲核试剂的反应性允许创建这些独特的氨基酸,这些氨基酸在药物开发和生化研究中具有潜在应用 (Ciapetti 等人,1998 年)。
3. 氨基酸合成中的生物催化
在生物催化领域,2-氨基-4-溴丁酸氢溴酸盐用于氨基酸的对映选择性合成。这涉及将醛醇反应与转氨基作用偶联,展示了其在酶促过程中生产有机化学中手性构件块的多功能性 (Hernández 等人,2017 年)。
4. 奇异氨基酸和肽的产生
该化合物促进了奇异氨基酸和构象受限肽的产生。它进行亲核取代反应的能力扩大了可能的氨基酸衍生物的范围,这对于创新肽合成和药物设计至关重要 (Ciapetti 等人,1998 年)。
5. 在化学合成过程中的作用
2-氨基-4-溴丁酸氢溴酸盐用于各种化学合成过程,例如制备特定的药物化合物。它在这些合成中充当关键的中间体,突出了它在复杂化学转化中的重要性 (Piper 等人,1987 年)。
安全和危害
“2-Amino-4-bromobutanoic acid hydrobromide” causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment. In case of skin contact, wash with plenty of water. If eye irritation persists, get medical advice/attention .
属性
IUPAC Name |
2-amino-4-bromobutanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMXICGDYZOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551717 | |
| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromobutanoic acid hydrobromide | |
CAS RN |
76338-90-4 | |
| Record name | 2-Amino-4-bromobutyric acid hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76338-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
